molecular formula C19H29N7O6 B12365209 D-Val-Gly-Arg-pNA

D-Val-Gly-Arg-pNA

Cat. No.: B12365209
M. Wt: 451.5 g/mol
InChI Key: YRUQJFWWOGGSJA-GOEBONIOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Val-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure consistency and efficiency. The final product is typically lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions

D-Val-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .

Common Reagents and Conditions

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromogenic indicator .

Scientific Research Applications

D-Val-Gly-Arg-pNA is widely used in various scientific research fields:

Mechanism of Action

D-Val-Gly-Arg-pNA acts as a substrate for proteases. When a protease cleaves the peptide bond in this compound, p-nitroaniline is released. This release can be monitored spectrophotometrically, providing a measure of the protease’s activity. The molecular targets are the peptide bonds within the substrate, and the pathway involves the hydrolysis reaction catalyzed by the protease .

Comparison with Similar Compounds

Similar Compounds

    D-Ile-Pro-Arg-AMC: Another chromogenic substrate used for similar purposes.

    N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used in assays for different proteases.

    N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Another substrate for protease activity assays

Uniqueness

D-Val-Gly-Arg-pNA is unique due to its specific sequence and its use as a chromogenic substrate for tissue plasminogen activator and multicatalytic proteinase. Its ability to release a measurable chromophore upon hydrolysis makes it particularly valuable in various biochemical assays .

Properties

Molecular Formula

C19H29N7O6

Molecular Weight

451.5 g/mol

IUPAC Name

(4-nitrophenyl) (2S)-2-[[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoate

InChI

InChI=1S/C19H29N7O6/c1-11(2)16(20)17(28)24-10-15(27)25-14(4-3-9-23-19(21)22)18(29)32-13-7-5-12(6-8-13)26(30)31/h5-8,11,14,16H,3-4,9-10,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23)/t14-,16+/m0/s1

InChI Key

YRUQJFWWOGGSJA-GOEBONIOSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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